

Analysis of (R)-2-Hydroxysuccinic Acid Methyl Ester: A ^1H NMR Comparative Guide

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Compound of Interest

Compound Name: (R)-2-Hydroxysuccinic acid methyl ester

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This guide provides a comparative analysis of the ^1H Nuclear Magnetic Resonance (NMR) spectrum of **(R)-2-Hydroxysuccinic acid methyl ester** against structurally related succinic acid derivatives. The data presented herein, including predicted and experimental values, serves as a valuable resource for the structural elucidation and purity assessment of this chiral building block crucial in synthetic chemistry and drug discovery.

Predicted ^1H NMR Spectrum of (R)-2-Hydroxysuccinic Acid Methyl Ester

The ^1H NMR spectrum of **(R)-2-Hydroxysuccinic acid methyl ester** is predicted to exhibit four distinct signals. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the ester and carboxylic acid functionalities, as well as the hydroxyl group.

Molecular Structure:

The protons are designated as follows:

- H_a : The methine proton attached to the carbon bearing the hydroxyl group.
- H_e : The three protons of the methyl ester group.

- H_k : The two diastereotopic protons of the methylene group.
- -OH: The hydroxyl proton.
- -COOH: The carboxylic acid proton.

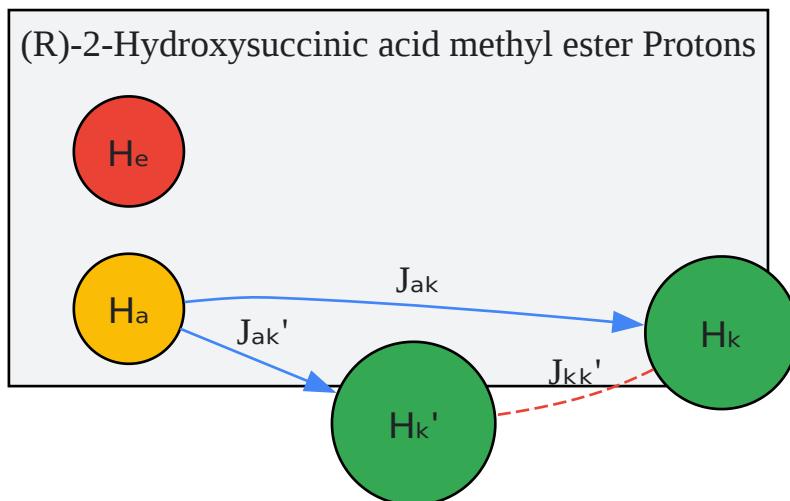
The predicted spectral data is summarized in the table below, alongside experimental data for comparable molecules.

Comparative 1H NMR Data

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
(R)-2-Hydroxysuccinic acid methyl ester	H _a (-CH(OH)-)	~4.4	dd	J _{ak} ≈ 6-8, J _{ak'} ≈ 4-6
(Predicted)	H _e (-OCH ₃)	~3.7	s	-
H _k (-CH ₂ -)	~2.8	m		J _{ka} ≈ 6-8, J _{k'a} ≈ 4-6, J _{kk'} ≈ 15-17
-OH	Variable	br s	-	
-COOH	Variable	br s	-	
Dimethyl Succinate	-CH ₂ -CH ₂ -	2.62	s	-
-OCH ₃	3.67	s	-	
Monomethyl Succinate	-CH ₂ -C(=O)O-	2.67	t	6.5
-CH ₂ -C(=O)OH	2.62	t	6.5	
-OCH ₃	3.68	s	-	
Dimethyl (R)-(+)-methylsuccinate	-CH(CH ₃)-	~2.9	m	-
-CH ₂ -	~2.5, ~2.7	m	-	
-OCH ₃ (on chiral center)	~3.7	s	-	
-OCH ₃	~3.6	s	-	
-CH ₃	~1.2	d	~7	

Spin-Spin Coupling Network

The spin-spin coupling interactions within **(R)-2-Hydroxysuccinic acid methyl ester** are visualized in the following diagram. The diastereotopic nature of the methylene protons (H_k and $H_{k'}$) results in a more complex splitting pattern for both the methylene and methine protons.



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Caption: Spin-spin coupling diagram for **(R)-2-Hydroxysuccinic acid methyl ester**.

Experimental Protocol: ^1H NMR Spectroscopy

The following provides a standard protocol for the acquisition of a ^1H NMR spectrum for a small organic molecule like **(R)-2-Hydroxysuccinic acid methyl ester**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the sample accurately.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O) in a clean, dry vial. The choice of solvent is critical and should be based on the sample's solubility and the desire to avoid overlapping solvent and analyte signals.
- For compounds with exchangeable protons (-OH, -COOH), D_2O can be used, or a D_2O exchange experiment can be performed to confirm these peaks.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

- The ^1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[1]
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
- Set the appropriate spectral width (e.g., -2 to 12 ppm) and the number of scans to be acquired. A higher number of scans will improve the signal-to-noise ratio.
- Acquire the free induction decay (FID) signal.

3. Data Processing:

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the area under each peak to determine the relative ratio of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

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References

- 1. spectrabase.com [spectrabase.com]
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